The provided articles focus primarily on the pharmacokinetic properties of C2 in Wistar rats. Key findings include:* Elimination Half-Life: Approximately 33 minutes after intravenous administration [].* Oral Bioavailability: Approximately 13% [].* Plasma Protein Binding: 89.8% to 92.5% unbound at concentrations of 1 to 20 μg/mL [].* Blood-Plasma Partitioning (BP) Ratio: 0.71 and 0.6 at concentrations of 5 and 10 μg/mL, respectively, indicating C2 remains predominantly in the plasma [].
Based on the provided articles, the primary application of C2 is as a potential therapeutic agent for inflammatory bowel diseases (IBD) like UC and CD []. This is attributed to its distribution profile in rats, where it was detected in the colon after oral administration, suggesting potential for local action in the gut [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9